molecular formula C12H14NO5S. Na B601478 Faropenem Impurity Sodium Salt CAS No. 195716-77-9

Faropenem Impurity Sodium Salt

Cat. No.: B601478
CAS No.: 195716-77-9
M. Wt: 284.31 22.99
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Description

Faropenem Impurity Sodium Salt is a chemical compound related to Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its resistance to some forms of extended-spectrum beta-lactamase and is used in the treatment of various bacterial infections . This compound is often studied to understand the purity and stability of Faropenem formulations.

Mechanism of Action

Target of Action

Faropenem Impurity Sodium Salt primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, which is crucial for the survival and integrity of bacteria .

Mode of Action

This compound works by inhibiting the formation of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This interaction with its targets leads to the death of the bacteria, thereby helping to treat the infection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting the transpeptidase enzyme, this compound prevents the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the peptidoglycan synthesis pathway leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death .

Pharmacokinetics

It’s known that the efficacy of penem antibiotics like this compound can depend on underlying antibiotic resistance mechanisms . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . This leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death . This makes this compound an effective treatment for bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of this compound . Additionally, the development of antibiotic resistance can also impact the effectiveness of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Faropenem Impurity Sodium Salt, like Faropenem, is likely to interact with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The nature of these interactions involves the formation of a covalent bond with the PBPs, which inhibits their activity and disrupts cell wall synthesis .

Cellular Effects

This compound may influence cell function by disrupting cell wall synthesis, leading to cell lysis This could impact various cellular processes, including cell division and growth

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Faropenem. It may bind to PBPs and inhibit their activity, disrupting the synthesis of the bacterial cell wall . This could lead to cell lysis and death. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas for future investigation.

Metabolic Pathways

It is likely to interact with enzymes involved in cell wall synthesis, such as PBPs

Chemical Reactions Analysis

Faropenem Impurity Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorine oxalic acid, palladium complexes, and alkali metal salts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation under acidic conditions can remove silylation protection groups and p-Nitrobenzyl protection groups, leading to the formation of purified this compound .

Scientific Research Applications

Faropenem Impurity Sodium Salt has several scientific research applications. In chemistry, it is used to study the stability and purity of Faropenem formulations. In biology and medicine, it is used in trials studying the treatment of bacterial infections such as tuberculosis, pulmonary tuberculosis, and community-acquired pneumonia . The compound is also used in industrial applications to develop and optimize production methods for Faropenem and its related compounds.

Comparison with Similar Compounds

Faropenem Impurity Sodium Salt can be compared with other similar compounds such as Faropenem Epimer Impurity Sodium Salt and Faropenem-D7 Sodium Salt . These compounds share similar chemical structures and mechanisms of action but may differ in their stability, purity, and specific applications. This compound is unique in its specific use for studying the purity and stability of Faropenem formulations, making it a valuable compound in pharmaceutical research and development.

Biological Activity

Faropenem Impurity Sodium Salt is a derivative of Faropenem, an oral beta-lactam antibiotic belonging to the penem class. This compound exhibits biological activity primarily through its structural relationship with Faropenem, which is known for its broad-spectrum antibacterial properties. Understanding the biological activity of this compound involves exploring its mechanism of action, pharmacokinetics, and clinical implications.

Target and Mode of Action

This compound targets penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis. By inhibiting the transpeptidase enzyme responsible for cross-linking peptidoglycan layers, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway , crucial for maintaining bacterial cell wall structure. The disruption of this pathway results in significant cellular effects, including compromised cell function and increased susceptibility to osmotic pressure.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by several factors, including the presence of other antibiotics and the specific bacterial resistance mechanisms in play. The stability and solubility of the sodium salt form enhance its bioavailability, making it suitable for pharmaceutical applications .

Antimicrobial Spectrum

This compound exhibits activity against a variety of bacterial strains. It has been shown to be effective against both Gram-positive and Gram-negative bacteria , demonstrating a broad spectrum of activity. The Minimum Inhibitory Concentrations (MICs) for various pathogens indicate its potential effectiveness:

Bacterial StrainMIC (μg/mL)
Streptococcus pneumoniae0.008 - 1
Haemophilus influenzae0.5 - 1
Moraxella catarrhalis0.12 - 0.5
Escherichia coli0.25 - 1

These findings suggest that this compound retains some degree of antibacterial activity, although it may be less potent than its parent compound, Faropenem .

Clinical Studies

Several studies have evaluated the effectiveness of Faropenem in clinical settings:

  • A study involving 200 female patients with acute uncomplicated cystitis compared treatment regimens of 3 days versus 7 days. The results indicated a microbiological eradication rate of 66.7% for the 7-day group compared to 58.9% for the 3-day group, highlighting the importance of treatment duration on clinical outcomes .
  • Another systematic review analyzed faropenem's impact on various infections, including urinary tract infections (UTIs) and respiratory infections, demonstrating its broad applicability in treating resistant bacterial strains .

Case Studies

In a retrospective chart review conducted in Japan involving 10 adult patients treated with faropenem for UTIs, outcomes were assessed based on clinical response and microbiological efficacy. The study found that faropenem was effective against fluoroquinolone-resistant strains, underscoring its potential role in treating multi-drug resistant infections .

Properties

CAS No.

195716-77-9

Molecular Formula

C12H14NO5S. Na

Molecular Weight

284.31 22.99

Appearance

White to light brown powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5R,​6S)​- 4-​Thia-​1-​azabicyclo[3.2.0]​hept-​2-​ene-​2-​carboxylic acid, 6-​[(1R)​-​1-​hydroxyethyl]​-​7-​oxo-​3-​[(2S)​-​tetrahydro-​2-​furanyl]​-​, sodium salt (1:1)​

Origin of Product

United States

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